5-fluoro-2-(1H-pyrazol-1-yl)aniline
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Overview
Description
5-Fluoro-2-(1H-pyrazol-1-yl)aniline is a chemical compound that features a fluorine atom attached to a benzene ring, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-pyrazol-1-yl)aniline typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under mild conditions to ensure the stability of the functional groups involved.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-pyrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or pyrazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Fluoro-2-(1H-pyrazol-1-yl)aniline has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrazole ring allows it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)aniline: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
5-Methyl-2-(1H-pyrazol-1-yl)aniline: Substitution of the fluorine atom with a methyl group can alter the compound’s properties and applications.
Uniqueness
The presence of the fluorine atom in 5-fluoro-2-(1H-pyrazol-1-yl)aniline enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications. Its ability to form strong hydrogen bonds and interact with biological targets distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVVPYFPNQSLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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